N-(α-Linolenoyl)tyrosin

Übersicht

Beschreibung

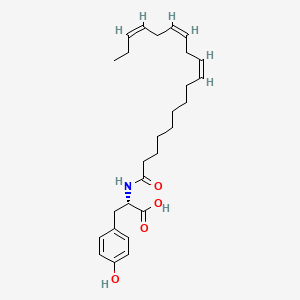

N-(α-Linolenoyl)Tyrosin: ist eine Verbindung, die durch die Konjugation der essentiellen Omega-3-Fettsäure α-Linolensäure und der Aminosäure Tyrosin gebildet wird . α-Linolensäure ist ein Vorläufer der Docosahexaensäure, einer wichtigen mehrfach ungesättigten Fettsäure im Gehirn, während Tyrosin der metabolische Vorläufer für die neuronale Dopaminsynthese ist . Diese Verbindung wurde auf ihr Potenzial untersucht, den Dopamingehalt im Zentralnervensystem zu erhöhen, indem der Transport des Tyrosinvorläufers über die Blut-Hirn-Schranke erleichtert wird .

Wissenschaftliche Forschungsanwendungen

N-(.alpha.-Linolenoyl) Tyrosine has several scientific research applications:

Chemistry: Used as a model compound for studying amide bond formation and reactions.

Biology: Investigated for its role in enhancing central nervous system dopamine levels.

Medicine: Potential therapeutic agent for neurodegenerative disorders such as Parkinson’s disease.

Industry: Utilized in the development of dietary supplements and functional foods.

Wirkmechanismus

Target of Action

N-(alpha-Linolenoyl) tyrosine, also known as NALT, is primarily targeted towards the neurotransmitter dopamine, which is found in the central nervous system (CNS) . Dopamine plays a crucial role in the brain’s reward system and motor control .

Mode of Action

NALT is a simple α-amide conjugate between the ω-3 essential fatty acid α-linolenate and the amino acid tyrosine . It enhances CNS dopamine content by facilitating the transport of the tyrosine precursor across the blood-brain barrier . This results in an increase in CNS dopamine levels .

Biochemical Pathways

NALT affects the biochemical pathway of dopamine synthesis. The α-linolenate in NALT is an important precursor to docosahexaenoic acid (DHA), a prominent brain polyunsaturated fatty acid, while tyrosine is the metabolic precursor for neuronal dopamine synthesis .

Pharmacokinetics

It is known that nalt can cross the blood-brain barrier, which suggests good bioavailability .

Result of Action

The primary result of NALT’s action is an increase in dopamine levels in the CNS . In experimental rat models of dopamine insufficiency, NALT increased CNS dopamine levels and exhibited an activity profile consistent with an anti-Parkinson’s therapeutic agent .

Action Environment

As nalt is able to cross the blood-brain barrier, it can be inferred that its action is likely influenced by factors within the cns environment .

Biochemische Analyse

Biochemical Properties

N-(alpha-Linolenoyl) tyrosine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes and proteins, including fatty acid amide hydrolase, which breaks down the compound into its constituent parts, alpha-linolenic acid and tyrosine . This interaction facilitates the transport of tyrosine across the blood-brain barrier, enhancing dopamine synthesis in the brain . Additionally, N-(alpha-Linolenoyl) tyrosine has been shown to interact with dopamine receptors, potentially modulating their activity and contributing to its neuroprotective effects .

Cellular Effects

N-(alpha-Linolenoyl) tyrosine influences various cellular processes, particularly in neuronal cells. It has been observed to increase dopamine levels in the brain, which can enhance neuronal activity and improve motor function . The compound also affects cell signaling pathways, including those involved in dopamine synthesis and release . Furthermore, N-(alpha-Linolenoyl) tyrosine has been shown to impact gene expression related to dopamine metabolism, potentially leading to long-term changes in neuronal function .

Molecular Mechanism

The molecular mechanism of N-(alpha-Linolenoyl) tyrosine involves its binding interactions with various biomolecules. The compound is transported across the blood-brain barrier, where it is hydrolyzed by fatty acid amide hydrolase into alpha-linolenic acid and tyrosine . Tyrosine is then utilized in the synthesis of dopamine, a critical neurotransmitter in the brain . Additionally, N-(alpha-Linolenoyl) tyrosine may inhibit or activate specific enzymes involved in dopamine metabolism, further enhancing its effects on dopamine levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(alpha-Linolenoyl) tyrosine have been observed to change over time. The compound is relatively stable, but its degradation products, alpha-linolenic acid and tyrosine, continue to exert effects on cellular function . Long-term studies have shown that N-(alpha-Linolenoyl) tyrosine can lead to sustained increases in dopamine levels and improved motor function in animal models . The compound’s stability and degradation rate can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of N-(alpha-Linolenoyl) tyrosine vary with different dosages in animal models. At lower doses, the compound has been shown to increase dopamine levels and improve motor function without inducing adverse effects . At higher doses, N-(alpha-Linolenoyl) tyrosine may cause toxicity and other adverse effects, such as dyskinesia and hyperhomocysteinemia . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes .

Metabolic Pathways

N-(alpha-Linolenoyl) tyrosine is involved in several metabolic pathways, primarily those related to dopamine synthesis and metabolism . The compound is hydrolyzed by fatty acid amide hydrolase into alpha-linolenic acid and tyrosine, which are then utilized in various metabolic processes . Tyrosine is a precursor for dopamine synthesis, while alpha-linolenic acid is involved in the production of other essential fatty acids and signaling molecules . These metabolic pathways highlight the compound’s role in modulating dopamine levels and other biochemical processes .

Transport and Distribution

N-(alpha-Linolenoyl) tyrosine is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound is transported across the blood-brain barrier by facilitated diffusion, where it is hydrolyzed into its constituent parts . Within the brain, N-(alpha-Linolenoyl) tyrosine is distributed to various regions involved in dopamine synthesis and release . The compound’s localization and accumulation in these regions contribute to its neuroprotective effects .

Subcellular Localization

The subcellular localization of N-(alpha-Linolenoyl) tyrosine is primarily within neuronal cells, where it exerts its effects on dopamine synthesis and release . The compound is localized to specific compartments, such as synaptic vesicles and mitochondria, where it can influence cellular function . Post-translational modifications and targeting signals may direct N-(alpha-Linolenoyl) tyrosine to these compartments, enhancing its activity and function .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: N-(α-Linolenoyl)Tyrosin wird durch die Konjugation von α-Linolensäure und Tyrosin synthetisiert. Die Reaktion beinhaltet die Bildung einer Amidbindung zwischen der Carboxylgruppe von α-Linolensäure und der Aminogruppe von Tyrosin . Die Reaktion wird typischerweise in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) unter wasserfreien Bedingungen durchgeführt .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert, wobei häufig Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-(α-Linolenoyl)Tyrosin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Amidbindung kann Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Nukleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Oxidierte Derivate von this compound.

Reduktion: Reduzierte Formen der Verbindung.

Substitution: Substituierte Amidderivate.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Modellverbindung für die Untersuchung der Amidbindungsbildung und -reaktionen verwendet.

Biologie: Untersucht auf seine Rolle bei der Steigerung des Dopaminspiegels im Zentralnervensystem.

Medizin: Potenzielles Therapeutikum für neurodegenerative Erkrankungen wie Parkinson.

Industrie: Wird bei der Entwicklung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es den Transport von Tyrosin über die Blut-Hirn-Schranke erleichtert und so die Verfügbarkeit von Tyrosin für die Dopaminsynthese erhöht . Die Verbindung zielt auf dopaminerge Neuronen in der Substantia nigra ab und steigert die Dopaminproduktion und -freisetzung . Dieser Mechanismus ist besonders vorteilhaft bei Erkrankungen, die durch Dopaminmangel gekennzeichnet sind, wie z. B. Parkinson .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

N-(α-Linolenoyl)Glycin: Ein weiteres Konjugat von α-Linolensäure mit Glycin.

N-(α-Linolenoyl)Alanin: Konjugat von α-Linolensäure mit Alanin.

N-(α-Linolenoyl)Serin: Konjugat von α-Linolensäure mit Serin.

Einzigartigkeit: N-(α-Linolenoyl)Tyrosin ist einzigartig aufgrund seiner Fähigkeit, den Dopaminspiegel im Zentralnervensystem zu erhöhen, indem es den Transport von Tyrosin über die Blut-Hirn-Schranke erleichtert . Diese Eigenschaft macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen bei neurodegenerativen Erkrankungen .

Eigenschaften

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h3-4,6-7,9-10,18-21,25,29H,2,5,8,11-17,22H2,1H3,(H,28,30)(H,31,32)/b4-3-,7-6-,10-9-/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQLZTQITSWABQ-GMOGWPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does NLT affect dopamine levels in the brain, and how does this relate to its potential in treating Parkinson's disease?

A1: NLT has demonstrated the ability to increase dopamine levels in the brains of rats. [, ] This is significant because Parkinson's disease is characterized by a loss of dopamine-producing cells in the brain, leading to motor control issues. Research suggests that NLT might achieve this by increasing both dopamine production and release within the striatum, a brain region crucial for motor function. [] Additionally, unlike levodopa (L-DOPA), the current gold standard treatment for Parkinson's disease, NLT does not appear to induce rapid tolerance or dyskinesia (involuntary movements) in animal models. []

Q2: What are the key structural features of NLT, and how might these contribute to its properties?

A2: NLT is an amide bond molecule formed by combining L-tyrosine, an amino acid unable to cross the blood-brain barrier on its own, with alpha-linolenic acid, an essential fatty acid. [] While the exact mechanism remains under investigation, it is proposed that the lipophilic nature of the fatty acid chain in NLT might facilitate its passage across the blood-brain barrier, allowing it to reach the brain and exert its effects on dopamine systems. [] Further research is needed to confirm this hypothesis and fully elucidate the structure-activity relationship of NLT.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

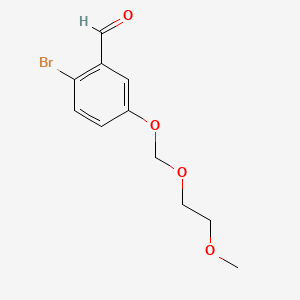

![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584588.png)

![[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole](/img/structure/B584602.png)

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)

![2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid](/img/structure/B584605.png)

![2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584608.png)